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molecular formula C13H10F3NO B8720198 (4-(trifluoroMethyl)phenyl)(pyridin-4-yl)Methanol

(4-(trifluoroMethyl)phenyl)(pyridin-4-yl)Methanol

Cat. No. B8720198
M. Wt: 253.22 g/mol
InChI Key: UDJGHWVMKCDEKX-UHFFFAOYSA-N
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Patent
US07300946B2

Procedure details

Under a dry nitrogen atmosphere, an appropriate amount of freshly cut magnesium chips was suspended in 150 mL of THF. To this was added about 5% of a solution of 22.5 grams (0.100 mole) of 4-bromobenzotrifluoride in 75 mL of THF. The reaction mixture was then warmed to about 30° C. to initiate the reaction. Once the reaction was proceeding, the remainder of the solution of 4-bromobenzotrifluoride was added during a one hour period, at a rate to maintain the reaction mixture temperature at about 34° C. to about 38° C. Upon completion of addition, the reaction mixture was stirred during a one hour period, as it cooled to ambient temperature. After this time a solution of 8.5 grams (0.075 mole) of 4-pyridinecarboxaldehyde in 75 mL of THF was added portion wise while maintaining the reaction mixture temperature below 30° C. Upon completion of addition the reaction mixture was stirred at ambient temperature for about 18 hours. With vigorous stirring the reaction mixture was then poured into 600 mL of aqueous 10% ammonium chloride. The mixture was extracted with two 300 mL portions of ethyl acetate. The combined extracts were washed with 250 mL of an aqueous solution saturated with sodium chloride, then dried with magnesium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure, yielding 21.2 grams of the subject compound. The product was used without purification in the following reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[N:13]1[CH:18]=[CH:17][C:16]([CH:19]=[O:20])=[CH:15][CH:14]=1.[Cl-].[NH4+]>C1COCC1>[N:13]1[CH:18]=[CH:17][C:16]([CH:19]([C:3]2[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=2)[OH:20])=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred during a one hour period, as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature at about 34° C. to about 38° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature below 30° C
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for about 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
With vigorous stirring the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two 300 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with 250 mL of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C(O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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